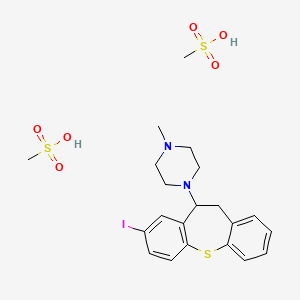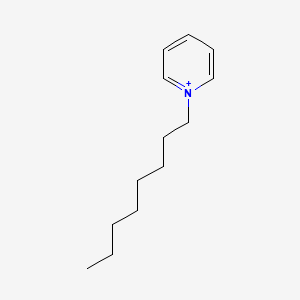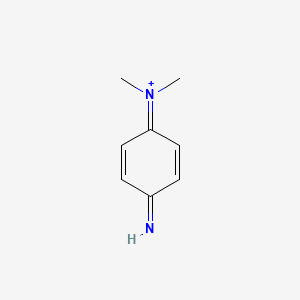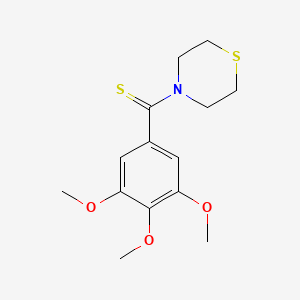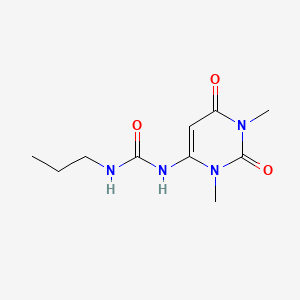![molecular formula C34H70O4 B14679999 3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane CAS No. 37160-56-8](/img/structure/B14679999.png)
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of multiple ethylhexoxy groups attached to a heptane backbone. It is primarily used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane involves multiple steps, starting with the preparation of the ethylhexoxy groups. These groups are typically synthesized through the reaction of 2-ethylhexanol with an appropriate alkylating agent under controlled conditions. The next step involves the attachment of these ethylhexoxy groups to the heptane backbone through a series of etherification reactions. The reaction conditions usually require the presence of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reaction conditions can be precisely controlled. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylhexoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Compounds with different functional groups replacing the ethylhexoxy groups.
Applications De Recherche Scientifique
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of 3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane involves its interaction with molecular targets through its ethylhexoxy groups. These groups can form hydrogen bonds and van der Waals interactions with various substrates, facilitating its role as a solvent or stabilizer. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-[1,2,2-Tris(2-ethylhexyl)oxy]ethoxymethyl]heptane
- 3-[1,2,2-Tris(2-methylhexoxy)ethoxymethyl]heptane
Uniqueness
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane is unique due to its specific arrangement of ethylhexoxy groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain industrial applications.
Propriétés
Numéro CAS |
37160-56-8 |
|---|---|
Formule moléculaire |
C34H70O4 |
Poids moléculaire |
542.9 g/mol |
Nom IUPAC |
3-[1,2,2-tris(2-ethylhexoxy)ethoxymethyl]heptane |
InChI |
InChI=1S/C34H70O4/c1-9-17-21-29(13-5)25-35-33(36-26-30(14-6)22-18-10-2)34(37-27-31(15-7)23-19-11-3)38-28-32(16-8)24-20-12-4/h29-34H,9-28H2,1-8H3 |
Clé InChI |
FGRIHUMOFWNLDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(C(OCC(CC)CCCC)OCC(CC)CCCC)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


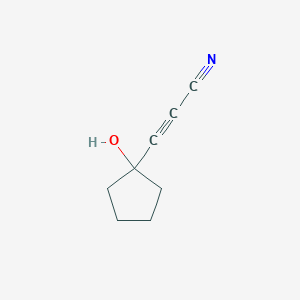
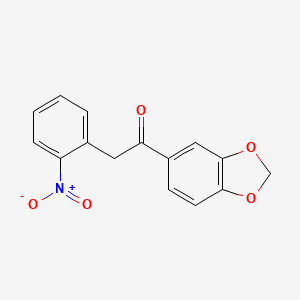
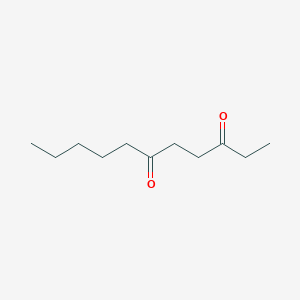
![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)

